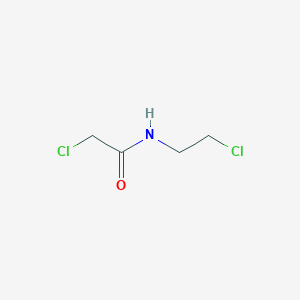

2-chloro-N-(2-chloroethyl)acetamide

描述

2-chloro-N-(2-chloroethyl)acetamide is an organic compound with the molecular formula C4H7Cl2NO. It is a chlorinated derivative of acetamide and is known for its applications in various chemical processes and research fields.

准备方法

Synthetic Routes and Reaction Conditions

2-chloro-N-(2-chloroethyl)acetamide can be synthesized through the reaction of 2-chloroethanol with acetamide in the presence of a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The process may also involve the use of catalysts to enhance the reaction rate and selectivity .

化学反应分析

Types of Reactions

2-chloro-N-(2-chloroethyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

Substitution: Formation of N-substituted acetamides.

Oxidation: Formation of 2-chloro-N-(2-chloroethyl)acetic acid.

Reduction: Formation of 2-chloroethylamine derivatives.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : CHClNO

- Molecular Weight : 152.06 g/mol

- CAS Number : 13627-28-6

The compound features a chloroethyl group attached to an acetamide moiety, which contributes to its reactivity and utility in various chemical processes.

Chemical Synthesis

2-Chloro-N-(2-chloroethyl)acetamide serves as an important intermediate in the synthesis of various organic compounds. Its applications include:

- Synthesis of Amides : It is utilized in the preparation of different amides through nucleophilic substitution reactions. For instance, it can react with amines to form corresponding amides, which are valuable in pharmaceuticals and agrochemicals.

- Preparation of Calixarene Derivatives : The compound is used in synthesizing calixarene amides, which are significant in supramolecular chemistry due to their ability to form host-guest complexes .

Pharmacological Applications

The compound has been studied for its potential pharmacological effects:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. This has led to investigations into its use as a chemotherapeutic agent .

- Antimicrobial Properties : Some studies have suggested that the compound possesses antimicrobial activity, making it a candidate for developing new antibiotics .

Analytical Chemistry

In analytical chemistry, this compound is employed for:

- Chromatographic Techniques : The compound can be analyzed using High-Performance Liquid Chromatography (HPLC). A specific method involves using a reverse phase HPLC with acetonitrile and water as mobile phases, allowing for the separation and analysis of this compound from mixtures .

- Mass Spectrometry : It is compatible with mass spectrometry techniques, facilitating the identification and quantification of the compound in various samples .

Case Study 1: Synthesis of Novel Anticancer Agents

A study investigated the synthesis of novel anticancer agents derived from this compound. Researchers modified the acetamide structure and tested the derivatives against multiple cancer cell lines. Results showed promising cytotoxicity, leading to further development as potential therapeutic agents .

Case Study 2: Environmental Impact Assessment

Another study focused on assessing the environmental impact of this compound. Researchers evaluated its degradation pathways in soil and water systems, highlighting its persistence and potential ecological risks. This study emphasized the need for careful handling and regulation of this compound in agricultural applications .

作用机制

The mechanism of action of 2-chloro-N-(2-chloroethyl)acetamide involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in molecules, leading to modifications in their structure and function. This property is particularly useful in biochemical research and drug development .

相似化合物的比较

Similar Compounds

- N-(2-chloroethyl)acetamide

- 2-chloro-N,N-dimethylethylamine hydrochloride

- 2-chloro-N-(2-chloroethyl)ethanamide

Uniqueness

2-chloro-N-(2-chloroethyl)acetamide is unique due to its dual chlorination, which enhances its reactivity and versatility in chemical reactions. This makes it a valuable compound in various synthetic and research applications .

生物活性

2-Chloro-N-(2-chloroethyl)acetamide, a compound with the chemical formula C4H7Cl2NO, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Name: this compound

- CAS Number: 13627-28-6

- Molecular Formula: C4H7Cl2NO

- Molecular Weight: 158.01 g/mol

The compound features a chloroethyl moiety that contributes to its biological properties. The presence of chlorine atoms is significant in enhancing the compound's reactivity and potential antimicrobial activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways:

- Target Interactions : The compound has been shown to interact with specific enzymes and receptors, modulating their activity. For instance, it may inhibit kinases involved in cell signaling pathways, affecting cellular processes such as proliferation and apoptosis.

- Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The introduction of chloro groups appears to enhance this activity, making it a candidate for further exploration as an antibacterial agent .

- Cellular Effects : The compound influences cellular functions by modulating gene expression related to oxidative stress responses, thereby enhancing cell survival under stress conditions. It has been observed to alter metabolic pathways significantly .

Antimicrobial Activity

A study evaluated the antibacterial efficacy of various derivatives of 2-chloro-N-alkyl/aryl acetamides against common pathogens:

| Sample Code | E. coli (mm) | P. aeruginosa (mm) | S. aureus (mm) |

|---|---|---|---|

| 3a | 7 | 16 | No zone |

| 3b | 26 | 23 | 25 |

| 3c | 30 | 35 | 36 |

| ... | ... | ... | ... |

The results indicate varying degrees of effectiveness against different bacterial strains, suggesting that structural modifications can significantly impact antimicrobial potency .

Cytotoxicity and In Vitro Studies

In vitro toxicity analyses have demonstrated that the compound exhibits selective toxicity towards certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing potential anticancer therapies .

Case Studies and Research Findings

- Antibacterial Potential Against Klebsiella pneumoniae : A study focused on the in vitro activity of related acetamides showed promising results against Klebsiella pneumoniae, particularly noting that the presence of chloro atoms enhanced antimicrobial efficacy. Time-kill kinetics revealed significant reductions in bacterial counts within hours of exposure .

- Pharmacokinetics : The pharmacokinetic profile indicates favorable absorption and distribution characteristics, which are essential for therapeutic applications. The compound's stability under physiological conditions suggests potential for prolonged action in vivo .

- Research on Derivatives : Ongoing research into derivatives of this compound aims to optimize its biological activity further, exploring modifications that could enhance efficacy against resistant bacterial strains or improve cytotoxicity against cancer cells .

属性

IUPAC Name |

2-chloro-N-(2-chloroethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Cl2NO/c5-1-2-7-4(8)3-6/h1-3H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZCOHGQSOLWBEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40318191 | |

| Record name | 2-chloro-N-(2-chloroethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40318191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13627-28-6 | |

| Record name | NSC327202 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=327202 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-N-(2-chloroethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40318191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。